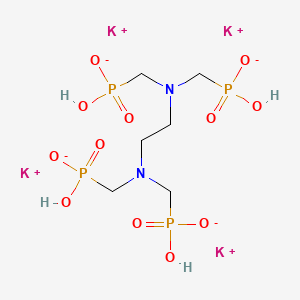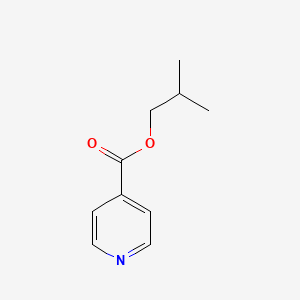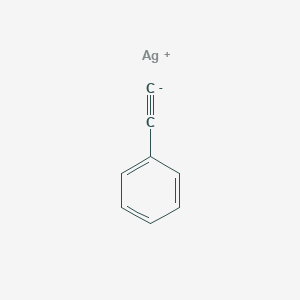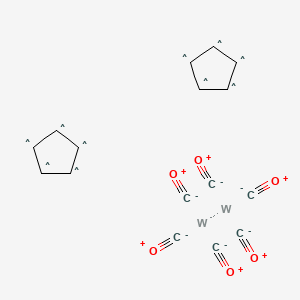![molecular formula C36H32Cl4N6O8 B13742661 Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- CAS No. 20139-72-4](/img/structure/B13742661.png)
Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is a complex organic compound with the molecular formula C36H32Cl4N6O8 and a molecular weight of 818.487 g/mol. This compound is known for its vibrant yellow color and is commonly used as a pigment in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,2’-dichloro-4,4’-biphenyl. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-2,5-dimethoxyacetoacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction of the azo bonds can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the chloro or methoxy groups.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment for studying azo compounds and their properties.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used as a pigment in paints, plastics, and textiles.
Mecanismo De Acción
The mechanism of action of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] primarily involves its ability to absorb and reflect light, giving it its characteristic color. The azo bonds in the compound are responsible for its chromophoric properties. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, making it useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Pigment Yellow 83 (PY 83): Another azo compound with similar chromophoric properties but different substituents.
Pigment Yellow 12 (PY 12): A structurally similar compound with different functional groups, leading to variations in color and stability.
Uniqueness
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is unique due to its specific combination of chloro and methoxy groups, which provide it with distinct chemical and physical properties. Its high stability and vibrant color make it particularly valuable in industrial applications.
Propiedades
Número CAS |
20139-72-4 |
|---|---|
Fórmula molecular |
C36H32Cl4N6O8 |
Peso molecular |
818.5 g/mol |
Nombre IUPAC |
2-[[3-chloro-4-[2-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)25(39)13-31(27)53-5)45-43-19-7-9-21(23(37)11-19)22-10-8-20(12-24(22)38)44-46-34(18(2)48)36(50)42-28-16-30(52-4)26(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) |
Clave InChI |
JGTNSDDJZDDMMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


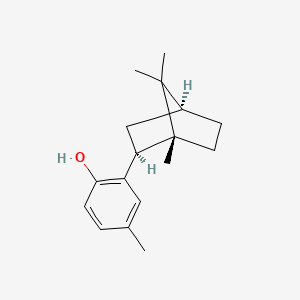
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
